molecular formula C12H12O2 B13205108 4-(2-Ethenylphenyl)oxolan-3-one

4-(2-Ethenylphenyl)oxolan-3-one

Cat. No.: B13205108
M. Wt: 188.22 g/mol
InChI Key: LBWWRICRHZATPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethenylphenyl)oxolan-3-one is an organic compound with the molecular formula C12H12O2. It is a cyclic ether with a phenyl group substituted at the second position and an ethenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethenylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenylphenylacetic acid with an appropriate reagent to form the oxolan-3-one ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethenylphenyl)oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Ethenylphenyl)oxolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethenylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(2-Ethenylphenyl)oxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(2-ethenylphenyl)oxolan-3-one

InChI

InChI=1S/C12H12O2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13/h2-6,11H,1,7-8H2

InChI Key

LBWWRICRHZATPQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2COCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.